(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone
Brand Name: Vulcanchem
CAS No.: 618091-90-0
VCID: VC11720280
InChI: InChI=1S/C17H14BrN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3
SMILES: CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N
Molecular Formula: C17H14BrN3O
Molecular Weight: 356.2 g/mol

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone

CAS No.: 618091-90-0

Cat. No.: VC11720280

Molecular Formula: C17H14BrN3O

Molecular Weight: 356.2 g/mol

* For research use only. Not for human or veterinary use.

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone - 618091-90-0

Specification

CAS No. 618091-90-0
Molecular Formula C17H14BrN3O
Molecular Weight 356.2 g/mol
IUPAC Name [5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone
Standard InChI InChI=1S/C17H14BrN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3
Standard InChI Key YGDKVNISASSUOJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N
Canonical SMILES CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a 4-bromophenyl group and at the 4-position with a p-tolyl methanone moiety. The amino group at the 5-position enhances its potential for hydrogen bonding and intermolecular interactions. Key structural descriptors include:

PropertyValue
IUPAC Name[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(4-methylphenyl)methanone
SMILESCC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N
InChIKeyYGDKVNISASSUOJ-UHFFFAOYSA-N
Collision Cross SectionPredicted: 180.6 Ų (N2 gas)

The bromine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects, potentially influencing reactivity and binding interactions.

Crystallographic Insights

While no crystallographic data exists for this specific compound, studies on analogous pyrazole derivatives reveal planar pyrazole rings with dihedral angles between substituents ranging from 15° to 40° . For example, a related structure (C29H25FN6S) exhibited a triclinic crystal system with unit cell parameters a=7.5726(8)a = 7.5726(8) Å, b=11.1428(13)b = 11.1428(13) Å, and c=16.412(2)c = 16.412(2) Å . Such data suggest that (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone may adopt similar packing arrangements, stabilized by π-π stacking and hydrogen bonds involving the amino group.

Synthesis and Optimization Strategies

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 1- and 4-positions of the pyrazole ring.

  • Steric Hindrance: The bromine atom’s bulk may slow cross-coupling reactions, necessitating elevated temperatures or specialized ligands.

Physicochemical Properties

Predicted and Experimental Data

PropertyValue/DescriptionSource
Molecular Weight356.2 g/mol
LogP (Lipophilicity)Estimated: 3.2 ± 0.5
SolubilityLow in water; soluble in DMSO
Melting PointNot reported

The compound’s low aqueous solubility aligns with its hydrophobic aryl groups, suggesting formulation challenges for biological testing.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N-H stretch (~3400 cm⁻¹ for amino), C=O stretch (~1680 cm⁻¹), and C-Br stretch (~600 cm⁻¹).

  • NMR: 1H^1\text{H} NMR would show signals for the p-tolyl methyl group (~2.3 ppm), aromatic protons (7.0–8.0 ppm), and amino protons (~5.5 ppm, broad).

Biological Activities and Mechanistic Insights

Antioxidant and Anti-inflammatory Effects

The amino group may scavenge free radicals, while the methanone moiety could inhibit cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX). In vitro assays with analogs show IC50 values of 10–50 μM against reactive oxygen species (ROS).

Applications in Drug Discovery and Material Science

Pharmacological Scaffold

The compound’s modular structure allows for derivatization at three sites:

  • Amino Group: Acylation or sulfonation to improve solubility.

  • Bromophenyl Ring: Cross-coupling to introduce bioactive moieties (e.g., heterocycles).

  • Methanone Group: Reduction to alcohol for hydrogen bonding optimization.

Material Science Applications

Pyrazole-based compounds are explored as:

  • Organic Semiconductors: Due to π-conjugated systems .

  • Metal-Organic Frameworks (MOFs): As ligands for catalytic sites .

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